3-(4-Fluorophenyl)butan-1-ol
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Overview
Description
3-(4-Fluorophenyl)butan-1-ol is an organic compound with the molecular formula C10H13FO. It is a member of the class of compounds known as phenylbutanols, which are characterized by a butanol chain attached to a phenyl ring. The presence of a fluorine atom on the phenyl ring distinguishes this compound from other phenylbutanols, imparting unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Fluorophenyl)butan-1-ol can be synthesized through various synthetic routes. One common method involves the reduction of 3-(4-Fluorophenyl)butan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high yield and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-(4-Fluorophenyl)butan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form 3-(4-Fluorophenyl)butane using strong reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: 3-(4-Fluorophenyl)butan-1-one
Reduction: 3-(4-Fluorophenyl)butane
Substitution: 3-(4-Fluorophenyl)butyl chloride
Scientific Research Applications
3-(4-Fluorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)butan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenylbutan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-(4-Chlorophenyl)butan-1-ol: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.
3-(4-Methylphenyl)butan-1-ol:
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)butan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its performance in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-(4-fluorophenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJLBCDDVIAJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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